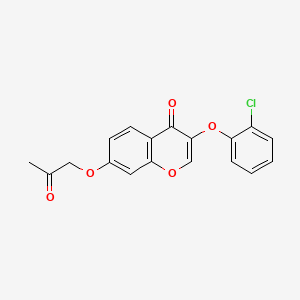

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

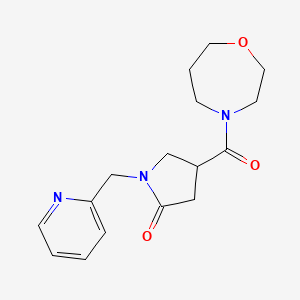

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-one, also known as Clodinafop-propargyl, is a herbicide that belongs to the arylphenoxypropionate family. It is widely used in agriculture to control the growth of grass weeds in cereal crops. The compound is known for its selective activity against grass weeds and its low toxicity to non-target organisms.

Wirkmechanismus

The herbicidal activity of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl is attributed to its ability to inhibit the activity of acetyl-CoA carboxylase (ACC), an enzyme that is essential for the biosynthesis of fatty acids in plants. The inhibition of ACC leads to a decrease in the production of fatty acids, which in turn affects the synthesis of cell membranes and other essential lipids. This ultimately leads to the death of the plant.

Biochemical and Physiological Effects:

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been shown to have minimal toxicity to non-target organisms, including mammals and birds. However, it can have adverse effects on aquatic organisms if it enters water bodies through runoff or leaching. In plants, 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been shown to cause a decrease in the levels of chlorophyll and carotenoids, which are essential pigments for photosynthesis. It also affects the activity of various enzymes involved in the metabolism of carbohydrates, proteins, and nucleic acids.

Vorteile Und Einschränkungen Für Laborexperimente

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl is a widely used herbicide in agriculture, and its efficacy has been extensively studied in field trials. However, its use in laboratory experiments can be limited by its low solubility in water and organic solvents. This can make it challenging to prepare stock solutions and to administer the compound to test organisms. In addition, the herbicidal activity of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl can be affected by various environmental factors, such as temperature, soil pH, and moisture content, which can make it difficult to reproduce results in a laboratory setting.

Zukünftige Richtungen

There is a growing interest in the development of new herbicides that are more selective, effective, and environmentally friendly. One potential direction for future research is the development of herbicides that target specific biochemical pathways in plants, such as the biosynthesis of amino acids or secondary metabolites. Another direction is the use of natural products or bioactive compounds as herbicides, which may have lower toxicity and environmental impact than synthetic chemicals. Finally, there is a need for more research on the long-term effects of herbicides on soil health, microbial communities, and ecosystem functioning.

Synthesemethoden

The synthesis of 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl involves the reaction of 2-chlorophenol with 2-bromo-1-(2-hydroxyethoxy)propane to form 2-(2-bromo-1-(2-hydroxyethoxy)propoxy)chlorobenzene. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a base to form 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl. The overall reaction scheme is as follows:

Wissenschaftliche Forschungsanwendungen

3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has been extensively studied for its herbicidal activity against various grass weeds. It has been shown to be effective in controlling weeds such as Avena fatua, Lolium rigidum, and Setaria viridis in wheat and barley crops. In addition to its herbicidal activity, 3-(2-chlorophenoxy)-7-(2-oxopropoxy)-4H-chromen-4-oneropargyl has also been studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.

Eigenschaften

IUPAC Name |

3-(2-chlorophenoxy)-7-(2-oxopropoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO5/c1-11(20)9-22-12-6-7-13-16(8-12)23-10-17(18(13)21)24-15-5-3-2-4-14(15)19/h2-8,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKRCBVJIUJMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorophenoxy)-7-(2-oxopropoxy)chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isobutyl-8-[(2-methyl-3-oxo-2,3,5,6,7,8-hexahydro[1,2,4]triazolo[4,3-a]pyridin-6-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632442.png)

![N-(3,4-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5632447.png)

![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5632452.png)

![3-(4-bromobenzyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632457.png)

![4-[(4-fluorobenzyl)oxy]benzohydrazide](/img/structure/B5632469.png)

![2-[2-(dimethylamino)ethyl]-8-[(3E)-pent-3-enoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632474.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5632510.png)

![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)

![6-fluoro-4-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5632544.png)